Benzamide, N-(4-aminobutyl)-4-azido-2-hydroxy-
Overview
Description
Benzamide, N-(4-aminobutyl)-4-azido-2-hydroxy-: is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4-aminobutyl)-4-azido-2-hydroxy- typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the reaction of benzoic acid with an appropriate amine to form the benzamide core.
Introduction of the Aminobutyl Chain: The aminobutyl chain is introduced through a nucleophilic substitution reaction, where a suitable butylamine derivative reacts with the benzamide.
Azidation: The azido group is introduced via a substitution reaction, often using sodium azide as the azidating agent.
Hydroxylation: The hydroxy group is typically introduced through a hydroxylation reaction, which may involve the use of oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Sodium azide, halogenated compounds.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Various azido derivatives.
Scientific Research Applications
Benzamide, N-(4-aminobutyl)-4-azido-2-hydroxy-: has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including antimicrobial and anticancer properties.
Bioconjugation: The azido group allows for click chemistry applications, facilitating the conjugation of biomolecules.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Chemical Biology: It serves as a probe in studying biological processes and pathways.
Mechanism of Action
The mechanism of action of Benzamide, N-(4-aminobutyl)-4-azido-2-hydroxy- involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, allowing for the labeling and tracking of biomolecules. The hydroxy and aminobutyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-(4-aminobutyl)-4-azido-: Lacks the hydroxy group, which may affect its reactivity and biological activity.
Benzamide, N-(4-aminobutyl)-2-hydroxy-: Lacks the azido group, limiting its applications in click chemistry.
Benzamide, N-(4-aminobutyl)-4-hydroxy-: Lacks the azido group, affecting its potential for bioconjugation.
Uniqueness: : The presence of both the azido and hydroxy groups in Benzamide, N-(4-aminobutyl)-4-azido-2-hydroxy- makes it particularly versatile for applications in bioconjugation and medicinal chemistry. The combination of these functional groups allows for unique reactivity and interactions with biological targets, setting it apart from similar compounds.
Properties
IUPAC Name |
N-(4-aminobutyl)-4-azido-2-hydroxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c12-5-1-2-6-14-11(18)9-4-3-8(15-16-13)7-10(9)17/h3-4,7,17H,1-2,5-6,12H2,(H,14,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUGVTLRYOAFLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431612 | |
Record name | Benzamide, N-(4-aminobutyl)-4-azido-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176049-73-3 | |
Record name | Benzamide, N-(4-aminobutyl)-4-azido-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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